Cas no 2172171-06-9 (2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane)
2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane Chemical and Physical Properties
Names and Identifiers
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- 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane
- EN300-1278511
- 2172171-06-9
-
- Inchi: 1S/C15H23NO2/c1-4-15(5-2)16-14(10-11-18-15)12-6-8-13(17-3)9-7-12/h6-9,14,16H,4-5,10-11H2,1-3H3
- InChI Key: DWJADEQZUQZVQG-UHFFFAOYSA-N
- SMILES: O1CCC(C2C=CC(=CC=2)OC)NC1(CC)CC
Computed Properties
- Exact Mass: 249.172878976g/mol
- Monoisotopic Mass: 249.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 30.5Ų
2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1278511-1.0g |
2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane |
2172171-06-9 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1278511-50mg |
2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane |
2172171-06-9 | 50mg |
$780.0 | 2023-10-01 | ||
| Enamine | EN300-1278511-100mg |
2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane |
2172171-06-9 | 100mg |
$817.0 | 2023-10-01 | ||
| Enamine | EN300-1278511-250mg |
2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane |
2172171-06-9 | 250mg |
$855.0 | 2023-10-01 | ||
| Enamine | EN300-1278511-500mg |
2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane |
2172171-06-9 | 500mg |
$891.0 | 2023-10-01 | ||
| Enamine | EN300-1278511-1000mg |
2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane |
2172171-06-9 | 1000mg |
$928.0 | 2023-10-01 | ||
| Enamine | EN300-1278511-2500mg |
2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane |
2172171-06-9 | 2500mg |
$1819.0 | 2023-10-01 | ||
| Enamine | EN300-1278511-5000mg |
2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane |
2172171-06-9 | 5000mg |
$2692.0 | 2023-10-01 | ||
| Enamine | EN300-1278511-10000mg |
2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane |
2172171-06-9 | 10000mg |
$3992.0 | 2023-10-01 |
2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane
Recent Advances in the Study of 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane (CAS: 2172171-06-9)
The compound 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane (CAS: 2172171-06-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane serves as a versatile scaffold for the development of CNS-active compounds, particularly those targeting neurotransmitter systems. The methoxyphenyl moiety appears to contribute significantly to the compound's ability to cross the blood-brain barrier, while the oxazinane ring system provides structural stability.
In terms of synthetic methodology, advances have been made in the efficient production of 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane. A team from MIT reported a novel catalytic asymmetric synthesis approach in 2024 that achieves >95% enantiomeric excess, addressing previous challenges with racemic mixtures. This breakthrough has important implications for the development of chiral pharmaceuticals using this compound as a building block.
Pharmacological investigations have revealed promising neuroprotective properties associated with 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane. Preclinical studies in animal models of neurodegenerative diseases showed significant reduction in oxidative stress markers and improved cognitive function at doses of 10-50 mg/kg. The compound appears to modulate multiple pathways simultaneously, including Nrf2 activation and inhibition of pro-inflammatory cytokines.
From a safety perspective, recent toxicology studies indicate that 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane has a favorable profile with high LD50 values in rodent models (>2000 mg/kg acute oral toxicity) and no observed genotoxicity in standard assays. However, some metabolic studies suggest the need for careful evaluation of potential drug-drug interactions, as the compound appears to be a moderate CYP3A4 inhibitor.
Looking forward, several pharmaceutical companies have included derivatives of 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane in their development pipelines, particularly for neurological indications. The compound's versatility as a synthetic intermediate continues to drive innovation in medicinal chemistry, with recent patent applications covering novel analogs with improved pharmacokinetic properties.
In conclusion, 2,2-diethyl-4-(4-methoxyphenyl)-1,3-oxazinane represents an important chemical entity with multiple applications in drug discovery and development. Ongoing research is expected to further elucidate its mechanism of action and expand its therapeutic potential across various disease areas.
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